molecular formula C10H9NO6 B1330664 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid CAS No. 77359-11-6

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid

Cat. No.: B1330664
CAS No.: 77359-11-6
M. Wt: 239.18 g/mol
InChI Key: RIGFMUNSTCPGNP-UHFFFAOYSA-N
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Description

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is an organic compound characterized by the presence of a nitrobenzyl group attached to an oxy-oxopropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid typically involves the reaction of 4-nitrobenzyl alcohol with an appropriate oxopropanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids, aldehydes.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The compound may also inhibit certain enzymes or disrupt cellular processes through its interaction with molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Nitrobenzyl)oxy)benzaldehyde
  • 3-((4-Nitrobenzyl)oxy)phenol

Uniqueness

3-((4-Nitrobenzyl)oxy)-3-oxopropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties that can be leveraged for various applications in research and industry.

Properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-9(13)5-10(14)17-6-7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGFMUNSTCPGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343841
Record name 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77359-11-6
Record name 3-[(4-Nitrophenyl)methoxy]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mono-4-nitrobenzyl Malonate
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